molecular formula C24H27N3O4S B2963547 N-(2,5-dimethylphenyl)-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide CAS No. 878056-02-1

N-(2,5-dimethylphenyl)-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide

Cat. No.: B2963547
CAS No.: 878056-02-1
M. Wt: 453.56
InChI Key: QBVIILYQMOBMKI-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide is a synthetic acetamide derivative characterized by a multifunctional structure. The compound features:

  • A 2,5-dimethylphenyl substituent on the acetamide nitrogen, which may enhance lipophilicity and influence receptor binding.
  • A sulfonyl group bridging the acetamide and indole moieties, a structural motif common in bioactive molecules targeting enzymes or receptors (e.g., sulfonamide-based inhibitors) .
  • A 1H-indol-3-yl core modified with a 2-oxo-2-(pyrrolidin-1-yl)ethyl side chain.

Properties

IUPAC Name

N-(2,5-dimethylphenyl)-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O4S/c1-17-9-10-18(2)20(13-17)25-23(28)16-32(30,31)22-14-27(21-8-4-3-7-19(21)22)15-24(29)26-11-5-6-12-26/h3-4,7-10,13-14H,5-6,11-12,15-16H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBVIILYQMOBMKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,5-dimethylphenyl)-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide, also referred to as E587-0111, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various studies, and structure-activity relationships.

The molecular formula of E587-0111 is C24H27N3O2SC_{24}H_{27}N_{3}O_{2}S with a molecular weight of 403.5 g/mol. The compound features a complex structure that includes a sulfonamide group, which is often associated with various biological activities.

PropertyValue
Molecular FormulaC24H27N3O2S
Molecular Weight403.5 g/mol
IUPAC NameThis compound
InChI KeyMDL Number (MFCD)

E587-0111 exhibits biological activity primarily through its interaction with various cellular pathways. The indole and pyrrolidine moieties are known to influence signaling pathways related to cancer cell proliferation and apoptosis. Preliminary studies suggest that the compound may act as an inhibitor of specific kinases or enzymes involved in these pathways.

Anticancer Activity

Recent research has indicated that E587-0111 displays promising anticancer properties. In vitro studies have shown that it can inhibit the growth of several cancer cell lines, including:

  • MCF-7 (breast cancer)
  • PANC-1 (pancreatic cancer)
  • SK-MEL-2 (melanoma)

In these studies, E587-0111 demonstrated IC50 values in the micromolar range, indicating significant cytotoxicity against these cell lines. For instance, one study reported IC50 values of 0.65 µM for MCF-7 and 2.41 µM for PANC-1 cells .

Structure-Activity Relationship (SAR)

The structure of E587-0111 allows for various modifications that can enhance its biological activity. SAR studies have highlighted the importance of the sulfonamide and indole groups in determining the compound's potency. Variations in these groups can lead to changes in inhibitory activity against target enzymes or receptors.

Study 1: In Vitro Evaluation

A comprehensive study evaluated the effects of E587-0111 on cancer cell lines under normoxic and hypoxic conditions. The results showed that the compound was particularly effective under hypoxic conditions, which are common in tumor microenvironments. This suggests that E587-0111 could be a valuable therapeutic agent for targeting tumors that exhibit hypoxia-related resistance to conventional therapies .

Study 2: Enzyme Inhibition

Another investigation focused on the inhibition of human carbonic anhydrases (hCA), which are implicated in tumor progression and metastasis. E587-0111 was tested against both cytosolic and membrane-bound forms of hCA, demonstrating selective inhibition at nanomolar concentrations . This selectivity is crucial for minimizing off-target effects and enhancing therapeutic efficacy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Indole-Sulfonamide Motifs

Compound 41 (N-((2,5-bis(trifluoromethyl)phenyl)sulfonyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-1H-indol-3-yl)acetamide):

  • Key Differences :
    • The sulfonamide group is attached to a 2,5-bis(trifluoromethyl)phenyl ring instead of 2,5-dimethylphenyl.
    • The indole core is substituted with a 4-chlorobenzoyl group and a 5-methoxy group, absent in the target compound.
  • Implications: Trifluoromethyl groups enhance electronegativity and metabolic stability compared to methyl groups .

N-Substituted 2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides :

  • Key Differences :
    • Replaces the sulfonyl bridge with a sulfanyl group linked to a 1,3,4-oxadiazole ring.
    • Lacks the pyrrolidinyl-ethyl-ketone side chain .
  • Implications :
    • Sulfanyl and oxadiazole groups may alter redox properties or metal-binding capabilities.
    • Simplified structure may reduce synthetic complexity but limit selectivity.
Thieno[3,4-C]pyrrole-Based Acetamides

Crystal forms of (S)-N-[5-[1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl]-4,6-dioxo-5,6-dihydro-4H-thieno[3,4-c]pyrrole-1-yl]acetamide:

  • Key Differences: Contains a thieno-pyrrole core instead of indole. Features methylsulfonyl and dioxo groups absent in the target compound .
  • Implications: Thieno-pyrrole systems may confer distinct electronic properties and solubility profiles. The dioxo group could increase polarity, affecting blood-brain barrier penetration.

Q & A

Q. What are the common synthetic routes for preparing N-(2,5-dimethylphenyl)-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide?

The synthesis typically involves coupling reactions between functionalized indole and acetamide precursors. A validated method uses carbodiimide-based reagents (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide, EDC) in dichloromethane with triethylamine as a base. The reaction proceeds at 273 K to minimize side reactions, followed by extraction and crystallization for purification . Alternative routes may involve sulfonylation of the indole moiety prior to coupling.

Q. How is the compound characterized post-synthesis?

Key characterization methods include:

  • NMR Spectroscopy : To confirm the presence of pyrrolidin-1-yl, sulfonyl, and acetamide groups.
  • X-ray Crystallography : Resolves the spatial arrangement of substituents, including dihedral angles between aromatic rings and hydrogen-bonding networks (e.g., R22(10) dimer motifs) .
  • FT-IR Spectroscopy : Identifies carbonyl (C=O) and sulfonyl (S=O) stretching frequencies .

Advanced Research Questions

Q. How can researchers optimize synthetic yield using statistical experimental design?

Design of Experiments (DoE) principles, such as factorial designs or response surface methodology, can systematically evaluate variables (e.g., temperature, reagent stoichiometry, solvent polarity). For example, flow chemistry platforms enable precise control over reaction parameters (residence time, mixing efficiency) and rapid screening of conditions, as demonstrated in analogous syntheses involving diazo compounds .

Q. What structural insights are critical for understanding the compound’s reactivity and interactions?

X-ray crystallography reveals:

  • Planar Amide Group : Facilitates hydrogen-bonding interactions, critical for dimer formation .
  • Dihedral Angles : Steric repulsion between the pyrrolidin-1-yl-ethyl and aromatic rings (e.g., 80.70° between amide and dichlorophenyl groups) influences conformational flexibility and binding to biological targets .
  • Electron Density Maps : Highlight regions susceptible to electrophilic/nucleophilic attacks, guiding functionalization strategies.

Q. What methodological approaches are used to analyze the compound’s potential bioactivity?

  • Molecular Docking : Predicts binding affinity to enzymes (e.g., kinases) by modeling interactions with the indole-sulfonyl and acetamide motifs.
  • In Vitro Assays : Test inhibition of bacterial growth or cancer cell proliferation, leveraging structural similarities to bioactive pyrazole and indole derivatives .
  • Metabolic Stability Studies : Assess the impact of the pyrrolidin-1-yl group on cytochrome P450-mediated oxidation .

Q. How can spectroscopic data resolve contradictions in reported reaction pathways?

Discrepancies in proposed mechanisms (e.g., competing substitution vs. elimination pathways) are addressed via:

  • Isotopic Labeling : Tracks substituent migration during reactions.
  • Time-Resolved IR Spectroscopy : Monitors intermediate formation (e.g., nitrenes or carbenes) in real time .
  • DFT Calculations : Predicts thermodynamic feasibility of competing pathways .

Methodological Tables

Q. Table 1: Key Crystallographic Parameters (from )

ParameterValue
Dihedral angle (amide/dichlorophenyl)80.70°
Hydrogen bond (N–H⋯O)R22(10) dimer motif
Crystallization solventMethylene chloride

Q. Table 2: Common Reaction Conditions for Functionalization

Reaction TypeReagents/ConditionsMajor Products
OxidationKMnO₄ in acidic conditionsCarboxylic acid derivatives
ReductionLiAlH₄ or catalytic hydrogenationAmine derivatives
SubstitutionNaH/DMF with alkyl halidesAlkylated indole derivatives

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